Adenine sulphate

Vue d'ensemble

Description

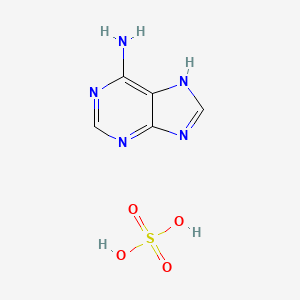

Adenine Sulphate is a sulphate salt form of adenine, which is a purine derivative and a nucleobase with a variety of roles in biochemistry . It has a wide range of chemical and biochemical roles in vivo and in vitro, acting as a regulatory molecule, a precursor, substrate, or cofactor in diverse biochemical pathways .

Synthesis Analysis

This compound has been used in the synthesis of heterocyclic compounds. For instance, a new Cu (II) complex supported into MCM-41 channels modified with adenine (Cu (II)-Adenine-MCM-41) was developed as a reusable and heterogeneous catalyst for the synthesis of 5-substituted 1 H -tetrazoles and 1 H -indazolo [1,2-b]phthalazine-triones .

Molecular Structure Analysis

The linear formula of this compound is C5H5N5 · 1/2H2SO4, and its molecular weight is 184.17 .

Chemical Reactions Analysis

This compound has a wide range of chemical and biochemical roles. It acts as a precursor, substrate, or cofactor in diverse biochemical pathways . It has been used as a corrosion inhibitor in chemical mechanical polishing .

Physical And Chemical Properties Analysis

This compound is a white to pale cream powder . Its solubility is reported in water (4 mg/ml), ethanol (<1mg/mL at 25°C), DMSO (<1mg/mL at 25°C), and HCl (10 mg/ml) .

Applications De Recherche Scientifique

Plant Biology and Regeneration :

- Adenine sulphate significantly enhances multiple shoot induction and regeneration in Clitoria ternatea, improving the efficiency of plant tissue culture techniques. FTIR analysis showed the enhancement of important functional groups in in vitro regenerated plants through this compound (Rency, Pandian, & Ramesh, 2018).

- In leaf squares of Begonia rex and StreptocarpusבConstant Nymph’, this compound promoted the formation of roots and buds, suggesting its role as a plant nutrient, possibly as a nitrogen source (Menhenett, 1970).

Biochemistry and Molecular Biology :

- Adenine nucleotides and their sulphated derivatives have been successfully separated by reserved-phase high-performance liquid chromatography, aiding in the study of sulphate reduction in plants (Schwenn & Jender, 1980).

- Ribose and adenine, major parts of the adenosine nucleotide, bind tightly to phenol sulfotransferase (PST), and various nucleotides also bind tightly to PST. This research opens up potential avenues for further understanding the biological significance of these interactions (Lin & Yang, 2000).

Material Science :

- Research on the growing and morphology of crystals of this compound has been conducted, providing insights into the properties of these materials and their potential applications in various fields (Zachová, 1973).

- The application of a high-rate crystal growth technique to single crystals of nucleic acid bases, including this compound, has been explored. This method significantly reduces the growth period and has potential applications in spectroscopy and material characterization (Zachová, Štěpánek, & Zaitseva, 1991).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Adenine sulfate, also known as 9H-purin-6-amine sulfate, is a purine derivative that plays a crucial role in various biochemical processes. Its primary targets are the enzymes involved in nucleic acid synthesis, particularly DNA and RNA .

Mode of Action

Adenine sulfate interacts with its targets by acting as a precursor for the synthesis of nucleic acids. It is incorporated into the DNA and RNA chains during their synthesis, influencing the structure and function of these macromolecules .

Biochemical Pathways

Adenine sulfate is involved in diverse biochemical pathways. It acts as a precursor, substrate, or cofactor in these pathways. For instance, it is a key component in the synthesis of adenosine triphosphate (ATP), a molecule that stores and transfers energy within cells. It also plays a role in the formation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in many biological responses .

Pharmacokinetics

Its metabolism likely involves conversion to other purine derivatives, and it is probably excreted in the urine .

Result of Action

The incorporation of adenine sulfate into nucleic acids can influence the function of genes and proteins, potentially affecting a wide range of cellular processes. Its role in ATP and cAMP synthesis also implicates it in energy transfer and signal transduction within cells .

Action Environment

The action of adenine sulfate can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect its stability and reactivity. Additionally, the presence of other molecules, such as enzymes and cofactors, can influence its ability to participate in biochemical reactions .

Analyse Biochimique

Biochemical Properties

Adenine sulfate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a key component of ATP, NAD, and FAD, which are essential for various biochemical reactions . The nature of these interactions is largely dependent on the molecular structure of Adenine sulfate, particularly its carboxylic acid head group and different halogen substituents .

Cellular Effects

Adenine sulfate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the specific cell type and the concentration of Adenine sulfate.

Molecular Mechanism

The molecular mechanism of action of Adenine sulfate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level and are influenced by the specific biochemical environment within the cell.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Adenine sulfate can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Adenine sulfate can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Adenine sulfate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Adenine sulfate is transported and distributed within cells and tissues . This could involve interaction with various transporters or binding proteins, and can influence its localization or accumulation within the cell.

Subcellular Localization

The subcellular localization of Adenine sulfate can affect its activity or function . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell.

Propriétés

IUPAC Name |

7H-purin-6-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.H2O4S/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVRUTWJRIKTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956273 | |

| Record name | Sulfuric acid--3H-purin-6-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34791-69-0, 321-30-2 | |

| Record name | 9H-Purin-6-amine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34791-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034791690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--3H-purin-6-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-dinitro-4H,9H-dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione](/img/structure/B7760017.png)

![[(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B7760052.png)

![2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B7760100.png)